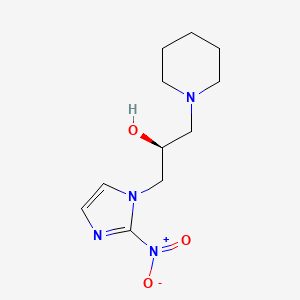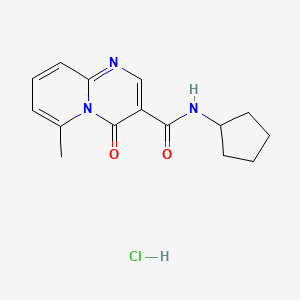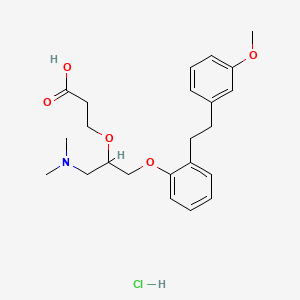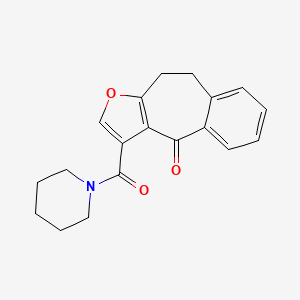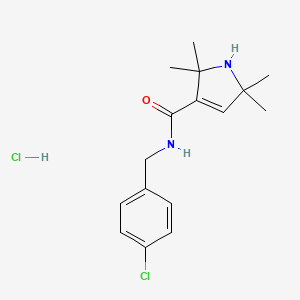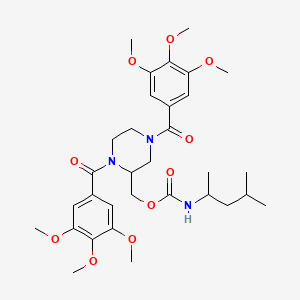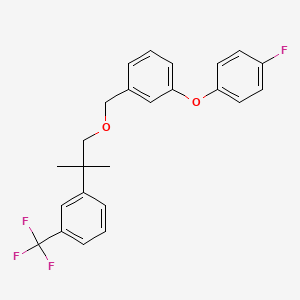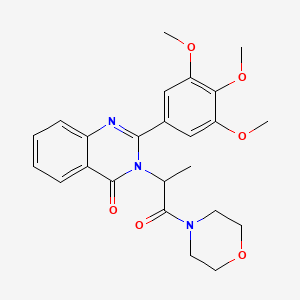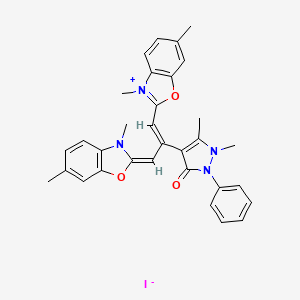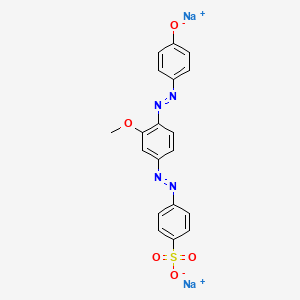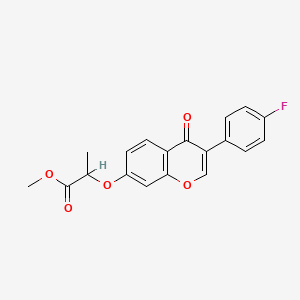
Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorophenyl group, a benzopyran ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin to form the intermediate 3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-ol. This intermediate is then esterified with methyl 2-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(4-chlorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate
- Methyl 2-((3-(4-bromophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate
- Methyl 2-((3-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate
Uniqueness
Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
131814-59-0 |
|---|---|
Molecular Formula |
C19H15FO5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C19H15FO5/c1-11(19(22)23-2)25-14-7-8-15-17(9-14)24-10-16(18(15)21)12-3-5-13(20)6-4-12/h3-11H,1-2H3 |
InChI Key |
YOQRWJNZODQXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


